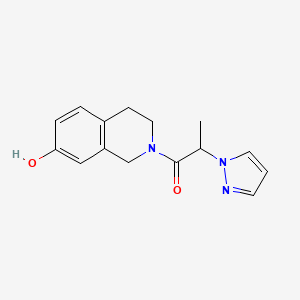
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as HPI-4, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has been designed to target specific biochemical pathways in the body.
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to target specific biochemical pathways in the body. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and modulate the activity of neurotransmitters. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has not yet been tested in clinical trials, which limits its potential application in humans.
Future Directions
There are several future directions for research on 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to test its efficacy in clinical trials, which may lead to its eventual use in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its yield and purity. Finally, research could also focus on developing analogs of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its potency and selectivity.
Synthesis Methods
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is synthesized through a multi-step process involving the reaction of 2-amino-5-bromopyrazine with 2-bromoacetophenone to form a pyrazolone intermediate. The intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-7-ol to form the final product, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been optimized to achieve high yields and purity.
Scientific Research Applications
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(18-7-2-6-16-18)15(20)17-8-5-12-3-4-14(19)9-13(12)10-17/h2-4,6-7,9,11,19H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFZPJRYVZNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)
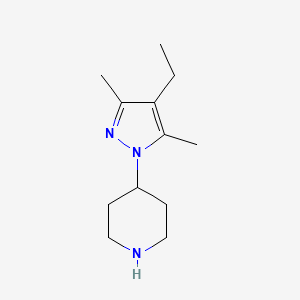

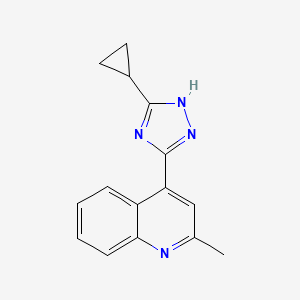


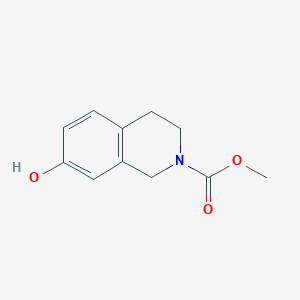
![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
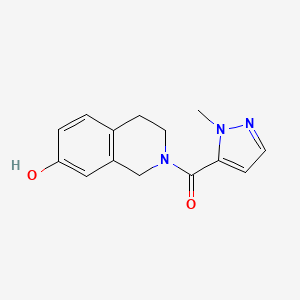

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)